2-Trimethylsilyl-1-ethylboronic acid pinacol ester

描述

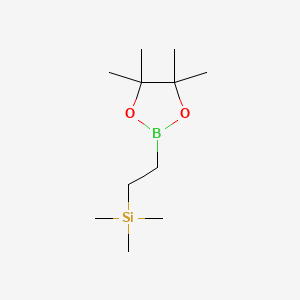

2-Trimethylsilyl-1-ethylboronic acid pinacol ester is an organoboron compound with the molecular formula C({11})H({25})BO(_{2})Si. It is a derivative of boronic acid and is characterized by the presence of a trimethylsilyl group and a pinacol ester moiety. This compound is widely used in organic synthesis, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura cross-coupling reactions.

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of 2-Trimethylsilyl-1-ethylboronic acid pinacol ester typically involves the reaction of 2-Trimethylsilyl-1-ethylboronic acid with pinacol in the presence of a dehydrating agent. The reaction is usually carried out under an inert atmosphere to prevent oxidation and hydrolysis of the boronic acid. Common dehydrating agents include molecular sieves or anhydrous magnesium sulfate.

Reaction Scheme:: 2-Trimethylsilyl-1-ethylboronic acid+Pinacol→

生物活性

2-Trimethylsilyl-1-ethylboronic acid pinacol ester (CAS No. 165904-20-1) is an organoboron compound notable for its applications in organic synthesis, particularly in carbon-carbon bond formation through the Suzuki-Miyaura cross-coupling reaction. This compound is characterized by its trimethylsilyl group and pinacol ester moiety, which influence its reactivity and biological interactions.

- Molecular Formula: CHBOSi

- Molecular Weight: 228.21 g/mol

- Structure: The compound features a boron atom bonded to an ethyl group and a pinacol ester, with a trimethylsilyl substituent enhancing its stability and solubility in organic solvents.

The primary biological activity of this compound is linked to its role as a reagent in the Suzuki-Miyaura coupling reaction. The mechanism involves:

- Transmetalation: The boron atom interacts with palladium catalysts, facilitating the transfer of organic groups.

- Formation of Carbon-Carbon Bonds: This reaction enables the synthesis of biaryl compounds, which are crucial in pharmaceuticals and agrochemicals.

- Environmental Sensitivity: The compound is moisture-sensitive, affecting its stability and reactivity in biological systems.

Biological Applications

Research indicates that boronic acids and their derivatives exhibit various biological activities, including:

- Enzyme Inhibition: Boronic acids can act as reversible inhibitors for serine proteases and other enzymes due to their ability to form covalent bonds with active site residues.

- Anticancer Activity: Some studies have shown that boronic acid derivatives can induce apoptosis in cancer cells by modulating signaling pathways involved in cell survival and proliferation.

Case Study 1: Anticancer Properties

A study investigated the effects of boronic acid derivatives on cancer cell lines, revealing that compounds similar to this compound exhibited significant cytotoxicity against various cancer types. The mechanism was attributed to the inhibition of specific kinases involved in cell cycle regulation.

Case Study 2: Enzyme Inhibition

Research demonstrated that certain boronic esters could selectively inhibit proteasome activity, leading to increased levels of pro-apoptotic factors within cells. This mechanism highlights the potential therapeutic applications of boronic compounds in treating diseases characterized by dysregulated protein degradation.

Data Table: Comparison of Biological Activities

| Compound | Biological Activity | Mechanism of Action |

|---|---|---|

| This compound | Enzyme inhibitor, anticancer activity | Transmetalation in Suzuki coupling |

| Boronophenylalanine | Antitumor agent | Targeting amino acid transport |

| Phenylboronic acid | Antiviral properties | Inhibition of viral proteases |

科学研究应用

Suzuki-Miyaura Coupling Reactions

Overview : The primary application of 2-Trimethylsilyl-1-ethylboronic acid pinacol ester is in the Suzuki-Miyaura (SM) coupling reaction, a powerful method for forming carbon-carbon bonds. This reaction is crucial for the synthesis of biaryl compounds, which are prevalent in pharmaceuticals and agrochemicals.

Mechanism : In the SM coupling, this boronic acid derivative undergoes transmetalation with palladium catalysts to form aryl or alkenyl products. The presence of the trimethylsilyl group enhances the stability and solubility of the boronic acid, facilitating its use in various solvents and under different reaction conditions .

Synthesis of Bioactive Molecules

Pharmaceutical Applications : The compound is instrumental in synthesizing bioactive molecules, including potential anticancer agents and other therapeutic compounds. Its ability to form complex structures through SM coupling allows for the development of novel drug candidates with enhanced biological activities .

Case Study Example : A study highlighted the use of this compound in synthesizing a series of substituted phenyl compounds that demonstrated significant antiproliferative activity against cancer cell lines. The reaction conditions optimized for this synthesis included variations in temperature and catalyst concentration to maximize yield and purity .

Material Science Applications

Polymer Chemistry : In material science, this compound serves as a precursor for creating functionalized polymers through cross-coupling reactions. These polymers can exhibit tailored properties suitable for applications such as drug delivery systems and advanced materials .

Analytical Chemistry

Protein Labeling and Modification : The compound is also employed in biochemical applications, such as protein labeling and modification. Its reactive nature allows it to form stable conjugates with biomolecules, facilitating studies in proteomics and cell biology .

Environmental Chemistry

Sensor Development : Recent research has explored the use of boronic acids, including this compound, in developing sensors for detecting environmental pollutants. The unique reactivity of boronic acids allows them to interact selectively with certain analytes, making them valuable tools for environmental monitoring .

Summary Table of Key Applications

| Application Area | Description | Key Benefits |

|---|---|---|

| Organic Synthesis | Used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds | High efficiency and selectivity |

| Pharmaceutical Chemistry | Synthesis of bioactive compounds with potential therapeutic effects | Development of novel drug candidates |

| Material Science | Precursor for functionalized polymers | Tailored properties for specific uses |

| Analytical Chemistry | Protein labeling and modification | Enhanced study capabilities in proteomics |

| Environmental Chemistry | Development of sensors for detecting pollutants | Selective interaction with analytes |

属性

IUPAC Name |

trimethyl-[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)ethyl]silane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H25BO2Si/c1-10(2)11(3,4)14-12(13-10)8-9-15(5,6)7/h8-9H2,1-7H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YKYAZAJUMAWTGO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)CC[Si](C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H25BO2Si | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40465816 | |

| Record name | 2-Trimethylsilyl-1-ethylboronic acid pinacol ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40465816 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

228.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

165904-20-1 | |

| Record name | 2-Trimethylsilyl-1-ethylboronic acid pinacol ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40465816 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。